molecular formula C16H8Cl2O2 B2722892 3,8-dichloropyrene-1,6(3aH,8aH)-dione CAS No. 405270-72-6

3,8-dichloropyrene-1,6(3aH,8aH)-dione

Cat. No.: B2722892
CAS No.: 405270-72-6
M. Wt: 303.14
InChI Key: YBQUXRYDCWDOSA-UHFFFAOYSA-N
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Description

3,8-dichloropyrene-1,6(3aH,8aH)-dione is a useful research compound. Its molecular formula is C16H8Cl2O2 and its molecular weight is 303.14. The purity is usually 95%.
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Properties

IUPAC Name

3,8-dichloro-3a,8a-dihydropyrene-1,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2O2/c17-11-5-14(20)10-4-2-8-12(18)6-13(19)9-3-1-7(11)15(10)16(8)9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQUXRYDCWDOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(C=CC4=C3C1C(=CC4=O)Cl)C(=CC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,8-Dichloropyrene-1,6(3aH,8aH)-dione is a polycyclic aromatic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, structural properties, and biological activity, particularly focusing on its antimicrobial and anti-inflammatory effects.

Synthesis and Structural Properties

The synthesis of this compound typically involves the chlorination of pyrene derivatives followed by oxidation processes. The molecular formula for this compound is C16H10Cl2O2C_{16}H_{10}Cl_2O_2, with a molecular weight of approximately 301.12 g/mol. Its structure is characterized by a fused ring system with two chlorine substituents at the 3 and 8 positions and diketone functionalities at the 1 and 6 positions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, the compound demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus1550
Escherichia coli1260
Pseudomonas aeruginosa1070
Candida albicans1180

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs).

Key Findings:

  • The compound significantly reduced PBMC proliferation in response to anti-CD3 antibody stimulation.
  • The strongest inhibition was observed at higher concentrations (>100 µg/mL), with up to 85% inhibition noted in specific assays.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various derivatives of chlorinated pyrenes revealed that this compound had superior antimicrobial activity compared to its analogs. The study utilized broth microdilution methods to determine MIC values across multiple bacterial strains.
  • Inflammation Model : Another research project investigated the anti-inflammatory properties of the compound using an animal model of induced inflammation. The results indicated a significant reduction in swelling and inflammatory markers when treated with the compound compared to control groups.

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